molecular formula C18H12N6O B3061510 ERK Inhibitor II, Negative Control CAS No. 1177970-73-8

ERK Inhibitor II, Negative Control

Cat. No.: B3061510
CAS No.: 1177970-73-8
M. Wt: 328.3 g/mol
InChI Key: QMBDONCHHMIWFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK inhibitor II, negative control, involves multiple steps. The key intermediate, 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol, is synthesized through a series of reactions including cyclization and condensation reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ERK inhibitor II, negative control, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .

Scientific Research Applications

ERK inhibitor II, negative control, has a wide range of scientific research applications, including:

Mechanism of Action

ERK inhibitor II, negative control, exerts its effects by inhibiting the activity of extracellular signal-regulated kinases (ERKs). The compound binds to the active site of ERKs, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways regulated by ERKs, affecting cellular processes such as proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ERK inhibitor II, negative control, is unique in its ability to selectively inhibit ERKs without affecting other kinases. This selectivity makes it a valuable tool in research studies focused on the ERK signaling pathway. Additionally, its use as a negative control allows researchers to differentiate between specific and non-specific effects of ERK inhibition .

Properties

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydropyrazolo[3,4-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-10H,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBDONCHHMIWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587897
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177970-73-8
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ERK Inhibitor II, Negative Control
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